4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F5N4OS/c20-11-9-13(21)16-15(10-11)30-18(26-16)28-7-5-27(6-8-28)17(29)25-14-4-2-1-3-12(14)19(22,23)24/h1-4,9-10H,5-8H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGAYKMSLMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F5N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the reaction of 4,6-difluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzo[d]thiazole ring.
Piperazine Derivatization: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Carboxamide Formation: Finally, the piperazine derivative is reacted with 2-(trifluoromethyl)benzoic acid under dehydrating conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a fluorescent probe for detecting specific analytes.
Biology: Employed in bioimaging studies due to its fluorescent properties, allowing for the visualization of cellular components.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can act as an electron acceptor, facilitating electron transfer processes that are crucial for its biological activity. The piperazine moiety may enhance binding affinity to target proteins, while the trifluoromethyl group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and fluorescent sensors.
2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Utilized as a fluorescent probe for detecting cysteine.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Employed as visible light organophotocatalysts.
Uniqueness
4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct electronic properties and reactivity. The presence of both difluorobenzo[d]thiazole and trifluoromethyl groups enhances its potential for various applications, particularly in fields requiring high stability and specific molecular interactions.
Biological Activity
The compound 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives characterized by the presence of a benzothiazole moiety and trifluoromethyl groups. Its molecular formula is with a molecular weight of approximately 380.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H15F5N2S |
| Molecular Weight | 380.37 g/mol |
| Density | Predicted 1.274 g/cm³ |
| Boiling Point | Predicted 360.8 °C |
| pKa | 9.73 |
The biological activity of this compound has been linked to its interaction with various molecular targets, particularly in the modulation of fatty acid amide hydrolase (FAAH) activity. FAAH is an enzyme that hydrolyzes endocannabinoids and other fatty acid amides, playing a crucial role in pain modulation and inflammation pathways.
Inhibition of FAAH
Research indicates that compounds similar to this one can selectively inhibit FAAH, leading to increased levels of endocannabinoids such as anandamide in the brain. This mechanism is significant in pain relief and anti-inflammatory responses. For instance, studies have shown that FAAH inhibitors can attenuate pain responses in animal models, suggesting therapeutic potential for chronic pain conditions .
Biological Activity
The compound has demonstrated several biological activities:
- Analgesic Effects : In preclinical studies, this compound exhibited significant analgesic properties by increasing endogenous cannabinoid levels, which are known to modulate pain perception.
- Anti-inflammatory Properties : By inhibiting FAAH, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations suggest that derivatives containing the benzothiazole structure may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound's antitumor efficacy is limited.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on piperazine derivatives highlighted their potential as FAAH inhibitors with significant effects on pain modulation in rat models .
- Another investigation into benzothiazole derivatives indicated their ability to selectively inhibit certain carbonic anhydrases, suggesting a broader pharmacological profile .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity Type | IC50 (µM) |
|---|---|---|---|
| JNJ-1661010 | FAAH | Inhibition | <0.1 |
| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-propanamide | Carbonic Anhydrase | Inhibition | 0.75 |
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | FAAH | Analgesic | Not specified |
Q & A
Advanced Research Question
Counter-Screening : Test against panels of 50+ kinases/pharmacologically relevant targets (e.g., Eurofins CEREP) .
CRISPR Knockout : Validate target-specific activity in isogenic cell lines (e.g., EGFR-KO vs. WT) .
Proteomics : Perform thermal shift assays or SILAC to identify unintended interactors .
How can researchers design analogs to improve aqueous solubility?
Advanced Research Question
Structural Modifications :
- PEGylation : Attach polyethylene glycol chains to the piperazine nitrogen .
- Salt Formation : Prepare HCl or mesylate salts (improves solubility by 5–10×) .
- Prodrugs : Introduce phosphate esters or β-glucuronide moieties cleaved in vivo .
| Analog | Solubility (µg/mL) | Potency (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent Compound | 8.5 | 120 | |
| HCl Salt | 45.2 | 115 | |
| PEGylated Derivative | 32.7 | 95 |
What methods validate target engagement in cellular models?
Advanced Research Question
Cellular Thermal Shift Assay (CETSA) : Heat lysates to denature unbound targets; quantify remaining soluble protein via Western blot .
NanoBRET : Tag target protein with HaloTag; measure energy transfer from a fluorescent tracer .
Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV crosslinking and pull-down/MS identification .
How is the compound scaled up for in vivo studies while maintaining purity?
Advanced Research Question
Process Chemistry :
- Continuous Flow Synthesis : Reduces batch variability; achieves >90% yield at 100 g scale .
- Crystallization Control : Use anti-solvent addition (water into DMF) to ensure uniform crystal size .
- QC Protocols : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
Critical Parameters : Maintain nitrogen atmosphere during carboxamide coupling to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
